molecular formula C18H18BrN3O3 B11557690 N-(2-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(2-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11557690
M. Wt: 404.3 g/mol
InChI Key: HVXGFAAZWJIQJA-UDWIEESQSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound that features a bromophenyl group and a methoxyphenyl group linked through a hydrazinecarbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process:

    Formation of the hydrazone intermediate: The reaction between 2-methoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with 2-bromophenylacetic acid: The hydrazone intermediate is then coupled with 2-bromophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of automated reactors: to control reaction conditions precisely.

    Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of hydrazone derivatives with biological targets.

Mechanism of Action

The mechanism by which N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The bromophenyl and methoxyphenyl groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: can be compared with other hydrazone derivatives:

    N-(2-BROMOPHENYL)PROPANAMIDE: Lacks the methoxyphenyl group, which may reduce its binding affinity and specificity.

    N-(2-METHOXYPHENYL)HYDRAZINECARBONYL COMPOUNDS: Lack the bromophenyl group, which may affect their reactivity and stability.

These comparisons highlight the unique structural features of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-9-5-2-6-13(16)12-20-22-18(24)11-10-17(23)21-15-8-4-3-7-14(15)19/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

HVXGFAAZWJIQJA-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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